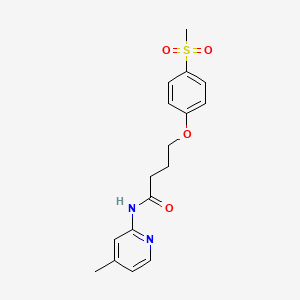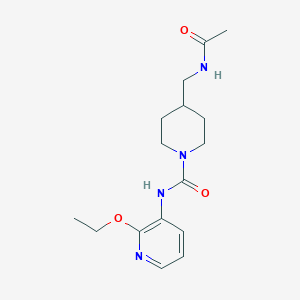
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. This drug was initially developed for the treatment of metabolic disorders such as obesity and diabetes. However, it has gained popularity in the sporting world due to its ability to enhance endurance and performance.
Mécanisme D'action
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase the expression of genes involved in muscle fiber type switching, leading to improved endurance and performance.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase fatty acid oxidation, improve glucose uptake, and enhance mitochondrial biogenesis. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase endurance and performance in exercise tests. In human studies, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to improve insulin sensitivity and reduce markers of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, making it a useful tool for investigating the role of PPARδ in metabolic regulation and endurance performance. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in human studies. However, there are also limitations to using N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in lab experiments. Its effects may be tissue-specific, and it may not accurately reflect the effects of exercise training in humans.
Orientations Futures
There are several potential future directions for research on N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide. One area of interest is the potential use of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate the tissue-specific effects of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide and its potential role in the regulation of muscle fiber type switching. Finally, more studies are needed to investigate the long-term safety and efficacy of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in humans.
Conclusion:
In conclusion, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide is a synthetic drug that has gained popularity in the sporting world due to its ability to enhance endurance and performance. However, it was initially developed for the treatment of metabolic disorders such as obesity and diabetes. N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide exerts its effects by binding to and activating PPARδ, leading to improved energy metabolism and insulin sensitivity. While there are advantages to using N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in lab experiments, there are also limitations, and further research is needed to investigate its potential therapeutic applications and long-term safety and efficacy.
Méthodes De Synthèse
The synthesis of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide involves the condensation of 4-methylpyridine-2-carboxylic acid with 4-methylsulfonylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 4-bromobutyric acid to form N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to improve endurance and performance in athletes. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-9-10-18-16(12-13)19-17(20)4-3-11-23-14-5-7-15(8-6-14)24(2,21)22/h5-10,12H,3-4,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJPSFPYRPDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)

![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)
![1-(4-methoxyphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7681438.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)